molecular formula C15H13FN4O2S B2889838 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941869-30-3

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2889838
CAS No.: 941869-30-3
M. Wt: 332.35
InChI Key: YVLLHOAGQSEGCV-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H13FN4O2S and its molecular weight is 332.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone have been synthesized and structurally analyzed for their potential bioactive properties. For instance, the synthesis and structural exploration of bioactive heterocycles have been reported, revealing insights into their antiproliferative activities and molecular stability, facilitated by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Anticonvulsant and Sodium Channel Blocking Activity

Some derivatives have been designed and synthesized as sodium channel blockers and anticonvulsant agents. These compounds, particularly those incorporating 5-amino-1, 2, 4-triazin-6-yl and benzo[d] isoxazol-3-yl pyrrolidin-1-yl methanone structures, have demonstrated significant anticonvulsant activities, outperforming reference drugs in certain cases (Malik & Khan, 2014).

Antimicrobial Activities

Research has also extended to the antimicrobial domain, where novel pyridine derivatives incorporating benzothiazole moieties have shown variable and modest activity against selected bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests the potential utility of these compounds in developing new antimicrobial agents.

Potential as Antipsychotic Agents

Further, the exploration of conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities has highlighted the synthesis of compounds with potential antipsychotic properties. Such studies provide a foundation for the development of novel antipsychotic drugs with reduced risks of inducing extrapyramidal side effects (Raviña et al., 1999).

Anti-Mycobacterial Chemotypes

The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes showcases the potential of these compounds in tuberculosis treatment. Selected derivatives have exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains, presenting a new avenue for therapeutic intervention (Pancholia et al., 2016).

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-10-2-1-3-12-13(10)18-15(23-12)20-8-6-19(7-9-20)14(21)11-4-5-17-22-11/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLLHOAGQSEGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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